molecular formula C22H20ClN5O2 B2809005 N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946379-18-6

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2809005
CAS No.: 946379-18-6
M. Wt: 421.89
InChI Key: FPLRHXIJJPMREK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that belongs to the class of pyrazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, chlorinated aromatic compounds, and various acylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridazine derivatives, such as:

  • N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-methylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
  • N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-ethylpyrazolo[3,4-d]pyridazin-6-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-14(2)20-18-12-24-28(17-9-4-3-5-10-17)21(18)22(30)27(26-20)13-19(29)25-16-8-6-7-15(23)11-16/h3-12,14H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLRHXIJJPMREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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